what are the physical properties of methyl nitroacetate
what are the physical properties of methyl nitroacetate
An In-depth Technical Guide to the Physical Properties of Methyl Nitroacetate (B1208598)
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the physical and spectral properties of methyl nitroacetate (CAS No: 2483-57-0), a valuable reagent in organic synthesis.
Chemical and Physical Properties
Methyl nitroacetate is a clear, colorless to light yellow liquid.[1] A comprehensive summary of its key physical properties is presented below, compiled from various literature sources.
| Property | Value | References |
| Molecular Formula | C₃H₅NO₄ | [1][2][3] |
| Molecular Weight | 119.08 g/mol | [2][3][4][5] |
| Appearance | Clear, colorless to light yellow liquid | [1][4] |
| Boiling Point | 195-198 °C (at atmospheric pressure) | [4][6][7][8] |
| 111-113 °C (at 25 mmHg) | [9] | |
| 80-82 °C (at 8 mmHg) | [9] | |
| Density | 1.294 g/mL at 25 °C | [1][4][6][7] |
| Refractive Index | 1.425 (n20/D) | [1][4][6] |
| 1.4260 (nD20) | [7][9] | |
| Flash Point | 105 °C (221 °F) - closed cup | [1][4][10] |
| Solubility | Miscible with ethanol, ether, and most organic solvents. | [1][11][12] |
| pKa (Predicted) | 5.73 ± 0.29 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of methyl nitroacetate.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 5.20 (s, 2H, CH₂), δ 3.83 (s, 3H, OCH₃) | [9] |
| Infrared (IR) (Neat) | 1776, 1760 cm⁻¹ | [9] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of methyl nitroacetate.
Synthesis of Methyl Nitroacetate
A common and well-documented procedure for the synthesis of methyl nitroacetate involves the acid-catalyzed esterification of the dipotassium (B57713) salt of nitroacetic acid.[9]
Experimental Workflow:
Caption: Workflow for the synthesis of methyl nitroacetate.
Detailed Methodology: [9]
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Preparation of the Dipotassium Salt of Nitroacetic Acid: A solution of potassium hydroxide in water is charged into a three-necked, round-bottomed flask. Nitromethane is added over 30 minutes. The mixture is then heated to reflux for one hour in an oil bath at approximately 160°C. After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried under vacuum to yield the dipotassium salt of nitroacetic acid.
-
Esterification: The finely powdered dipotassium salt is suspended in methanol in a three-necked flask and cooled to -15°C. Concentrated sulfuric acid is added dropwise with vigorous stirring, maintaining the temperature at -15°C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
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Work-up and Purification: The precipitate (potassium sulfate) is removed by suction filtration. The filtrate is concentrated on a rotary evaporator. The residual oil is dissolved in benzene, washed with water, and the organic layer is dried over anhydrous sodium sulfate. The benzene is removed by distillation, and the final product, methyl nitroacetate, is purified by distillation under reduced pressure.
Determination of Physical Properties
Standard laboratory techniques are employed to determine the physical properties of methyl nitroacetate.
-
Boiling Point: The boiling point is determined by distillation. For measurements under reduced pressure, a vacuum distillation setup is used, and the pressure is monitored with a manometer.
-
Density: Density is typically measured at a specific temperature (e.g., 25°C) using a pycnometer or a digital density meter.
-
Refractive Index: The refractive index is measured using a refractometer, often at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).
Reactivity and Applications
Methyl nitroacetate is a versatile building block in organic synthesis. Its utility stems from the presence of both an ester and a nitro group, which can be manipulated in various chemical transformations.
One notable application is its use in Henry reactions (nitroaldol reactions) and subsequent transformations. For example, it reacts with aldehydes, such as 4-nitrobenzylideneaniline, to form more complex molecules.[1][4]
Caption: Reaction of methyl nitroacetate to form a propenoate derivative.
This reaction highlights the role of methyl nitroacetate as a nucleophile after deprotonation of the α-carbon. It is also used in the preparation of α-nitro-arylpentenoates and in copper-catalyzed cyclopropanation of alkenes.[1][4][11]
Safety Information
Methyl nitroacetate is classified as an irritant.[10] It is irritating to the eyes, respiratory system, and skin.[1][10] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[10] It should be stored in a cool, dry place in a tightly sealed container.[10] For detailed safety information, consult the material safety data sheet (MSDS).[10][12][13][14]
References
- 1. Methyl nitroacetate | 2483-57-0 [chemicalbook.com]
- 2. Methyl 2-nitroacetate | C3H5NO4 | CID 17206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Methyl nitroacetate 98 2483-57-0 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl nitroacetate 98 2483-57-0 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. METHYL NITROACETATE 98% 10GM ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Methyl nitroacetate, 97+% | Fisher Scientific [fishersci.ca]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
